N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide
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Overview
Description
N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a nitriloethyl group attached to a phenyl ring and a trimethoxyphenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitrobenzene and 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the nitration of 4-bromo-2-nitrobenzene to form 4-bromo-2-nitrobenzene. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in 4-bromo-2-aminobenzene.
Coupling Reaction: The intermediate 4-bromo-2-aminobenzene undergoes a coupling reaction with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding Schiff base.
Acrylamide Formation: The final step involves the reaction of the Schiff base with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the nitrilo group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitriloethyl group can form hydrogen bonds or ionic interactions with active sites, while the trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-dimethoxyphenyl)ethyl)-3-(4-methoxyphenyl)acrylamide
- N-(2,4-dimethoxyphenyl)-3-(4-isobutylphenyl)acrylamide
- N-(4-benzyloxyphenyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the presence of both a nitriloethyl group and a trimethoxyphenyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable subject for research.
Properties
IUPAC Name |
(E)-N-[4-(cyanomethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-6-15(19(25-2)20(17)26-3)7-11-18(23)22-16-8-4-14(5-9-16)12-13-21/h4-11H,12H2,1-3H3,(H,22,23)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMKBVYJLRCIIZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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